N-cyclopentyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-17(22-13-6-4-5-7-13)10-15-12-28-20-23-18-16(19(27)24(15)20)11-21-25(18)14-8-2-1-3-9-14/h1-3,8-9,11,13,15H,4-7,10,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVRTLVPUYXQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazolo-Thiazolo-Pyrimidine vs. Thiazolo[3,2-a]pyridines
The target compound’s fused pyrazolo-thiazolo-pyrimidine system differs from simpler thiazolo[3,2-a]pyridines (e.g., compounds in ), which lack the pyrazolo and pyrimidine rings.
Comparison with Tetrahydroimidazo[1,2-a]pyridines
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share a fused bicyclic system but replace the thiazolo ring with an imidazo moiety.
Substituent Analysis
Acetamide Side Chains
The cyclopentyl acetamide group in the target compound contrasts with N-cyclohexyl-2-cyanoacetamide derivatives (). Cyclopentyl groups typically confer lower steric hindrance compared to cyclohexyl, which may improve target selectivity .
Aromatic Substitutions
The phenyl group at position 1 in the target compound is analogous to substituted phenyl groups in ’s pyrimidin-4-yl derivatives. Electron-withdrawing or donating groups on the phenyl ring (e.g., nitro in ) could modulate reactivity and bioavailability .
Alkylation Strategies
The target compound’s acetamide side chain may be introduced via alkylation with chloroacetamides, as seen in the synthesis of 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (). Sodium methylate or caesium carbonate () are common bases for such reactions, with yields varying based on steric and electronic factors .
Cyclization Techniques
Formation of the fused thiazolo-pyrimidine ring likely employs thionyl chloride-mediated cyclization, similar to methods in for triazolo-pyrazine derivatives. This step is critical for achieving the desired heterocyclic architecture .
Data Tables
Research Findings and Limitations
- Electronic Effects : Nitro groups () reduce metabolic stability but enhance electrophilic reactivity.
- Steric Effects : Cyclopentyl vs. cyclohexyl acetamides () influence binding pocket compatibility.
- Synthetic Challenges : Multi-step syntheses (e.g., ) often result in moderate yields (e.g., 51–55% in ), necessitating optimization.
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